molecular formula C16H30N2O11 B15340993 N,N-Diacetylchitobiitol CAS No. 29886-32-6

N,N-Diacetylchitobiitol

Cat. No.: B15340993
CAS No.: 29886-32-6
M. Wt: 426.42 g/mol
InChI Key: FDGQWKLGVGRMBF-PONUSFIHSA-N
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Description

However, based on structurally analogous compounds in the evidence, such as N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1) and amidine derivatives (e.g., N,N-Diethylacetamidine) , inferences can be drawn. N,N-Diacetylchitobiitol likely belongs to the class of diacetylated amines or carbohydrate derivatives, characterized by acetyl groups attached to nitrogen atoms. Such compounds are typically used in biochemical research, though specific applications for this compound remain unclear from the evidence.

Properties

CAS No.

29886-32-6

Molecular Formula

C16H30N2O11

Molecular Weight

426.42 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4S,5R)-5-acetamido-1,2,4,6-tetrahydroxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H30N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h8-16,19-21,24-27H,3-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9-,10-,11-,12+,13-,14-,15+,16+/m1/s1

InChI Key

FDGQWKLGVGRMBF-PONUSFIHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@H]([C@@H](CO)NC(=O)C)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(CO)NC(=O)C)O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diacetylchitobiitol typically involves the acetylation of chitobiose, a disaccharide composed of two N-acetylglucosamine units. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst . The reaction is usually performed at a temperature range of 50-60°C to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-Diacetylchitobiitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce partially deacetylated products .

Scientific Research Applications

N,N-Diacetylchitobiitol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diacetylchitobiitol involves its interaction with specific molecular targets and pathways. In biological systems, it is known to inhibit certain enzymes involved in the degradation of chitin, thereby affecting the metabolism of chitin-containing organisms . The compound’s acetyl groups play a crucial role in its binding affinity and specificity towards these enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with N,N-diethyl , N,N-diisopropyl , and N,N'-diacetyl functional groups. Below is a comparative analysis based on molecular properties and regulatory statuses:

Table 1: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Molecular Weight Functional Groups Use/Application Source
N,N'-Diacetyl-1,4-phenylenediamine 140-50-1 C₁₀H₁₂N₂O₂ 192.22 Diacetylated aromatic diamine Laboratory research
N,N-Diethylacetamidine 14277–06–6 C₆H₁₄N₂ 114.19 Acetamidine with diethyl groups Regulated export substance
N,N-Diethylbutanamidine 53510–30–8 C₈H₁₈N₂ 142.24 Butanamidine with diethyl groups Regulated export substance
N,N-Diisopropylaminoethanethiol 5842–07–9 C₇H₁₇NS 147.28 Thiol with diisopropylamine Regulated export substance

Key Findings:

Functional Group Variance :

  • N,N'-Diacetyl-1,4-phenylenediamine features acetylated aromatic amines, distinguishing it from aliphatic amidines (e.g., N,N-Diethylacetamidine) .
  • Amidines (e.g., N,N-Diethylacetamidine) are protonated at physiological pH, enhancing their solubility and reactivity compared to neutral acetylated amines .

Molecular Weight and Applications: Lower molecular weight amidines (114–142 g/mol) are more volatile and suited for industrial processes, while higher-weight acetylated amines (e.g., 192.22 g/mol) are used in stable, non-volatile research settings .

Research and Industrial Implications

  • Amidines : Their protonation behavior and small size make them valuable in catalysis and chemical synthesis, but their regulation limits broad industrial use .
  • Diacetylated Aromatic Amines : These compounds serve as crosslinking agents or intermediates in polymer chemistry, though their stability may reduce reactivity compared to amidines .

Limitations and Data Gaps

  • No direct evidence for N,N-Diacetylchitobiitol exists in the provided sources. The comparison relies on structurally related compounds.

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